Cas no 2243516-75-6 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic acid)

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic acid is a specialized Fmoc-protected amino acid derivative featuring a thiazole moiety. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The thiazol-2-yl substituent introduces heterocyclic diversity, which is valuable in medicinal chemistry for modulating bioactivity and physicochemical properties. Its propanoic acid linker enhances solubility and facilitates conjugation. This reagent is particularly advantageous for constructing structurally complex peptides or peptidomimetics, offering compatibility with standard solid-phase peptide synthesis protocols. The product is characterized by high purity and stability, ensuring reliable performance in demanding synthetic applications.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic acid structure
2243516-75-6 structure
Product Name:3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic acid
CAS No:2243516-75-6
MF:C21H18N2O4S
MW:394.443624019623
CID:6197848
PubChem ID:165720233
Update Time:2025-08-05

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-6492610
    • 2243516-75-6
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic acid
    • Inchi: 1S/C21H18N2O4S/c24-19(25)9-11-23(20-22-10-12-28-20)21(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18H,9,11,13H2,(H,24,25)
    • InChI Key: MVQRKFKNNOITSQ-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1N(CCC(=O)O)C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 394.09872823g/mol
  • Monoisotopic Mass: 394.09872823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 108Ų

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic acid Pricemore >>

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Additional information on 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic acid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic Acid: A Comprehensive Overview

The compound with CAS No. 2243516-75-6, known as 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a thiazole moiety, both of which contribute to its unique chemical properties.

Recent studies have highlighted the importance of Fmoc groups in peptide synthesis and drug delivery systems. The Fmoc group acts as a protective group for amino acids during solid-phase synthesis, ensuring precise control over the formation of peptide chains. This has made it a cornerstone in the development of novel therapeutic agents. Similarly, the presence of a thiazole ring in the molecule enhances its stability and reactivity, making it suitable for applications in advanced materials and sensors.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have recently explored the use of green chemistry principles to optimize the synthesis pathway, reducing waste and improving yield. These advancements have not only made the production of this compound more efficient but also more environmentally friendly.

In terms of applications, this compound has shown promise in several cutting-edge areas. For instance, its ability to form stable complexes with metal ions has led to its use in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery systems. Additionally, the compound's reactivity towards nucleophilic substitution reactions makes it a valuable precursor in the synthesis of bioactive molecules.

Recent research has also focused on the electrochemical properties of this compound. Studies have demonstrated that it can serve as an effective redox-active component in organic electronics, particularly in the development of organic field-effect transistors (OFETs) and supercapacitors. Its ability to undergo reversible redox reactions at high rates makes it a strong candidate for energy storage applications.

The integration of Fmoc and thiazole groups into this molecule has opened new avenues for interdisciplinary research. Chemists are now exploring its potential as a building block for constructing supramolecular assemblies and stimuli-responsive materials. These assemblies could find applications in sensing technologies, drug delivery systems, and adaptive materials.

In conclusion, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1,3-thiazol-2-yl)amino)propanoic acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working in organic synthesis, materials science, and drug development. As advancements in synthetic methodologies and characterization techniques continue to emerge, this compound is poised to play an even more significant role in shaping future innovations.

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